5-amino-N-(3-bromo-4-methoxyphenyl)-2-methoxybenzenesulfonamide

Beschreibung

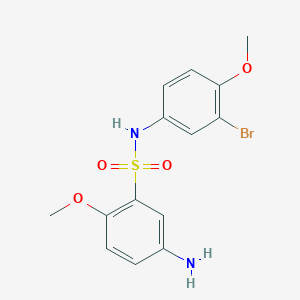

- A central benzenesulfonamide core substituted with a 2-methoxy group and a 5-amino group.

- An N-linked aryl moiety (3-bromo-4-methoxyphenyl) providing steric and electronic modulation.

For example, describes the synthesis of a pyridine-based sulfonamide using 2,4-difluorobenzenesulfonyl chloride and 5-bromo-2-methoxypyridin-3-amine, suggesting similar methodologies could apply .

Eigenschaften

IUPAC Name |

5-amino-N-(3-bromo-4-methoxyphenyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O4S/c1-20-12-6-4-10(8-11(12)15)17-22(18,19)14-7-9(16)3-5-13(14)21-2/h3-8,17H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAUSIDVJOZKDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC(=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Sulfonamide Formation via Sulfonyl Chloride-Amine Coupling

The primary synthetic pathway involves the reaction of 5-amino-2-methoxybenzenesulfonyl chloride with 3-bromo-4-methoxyaniline under basic conditions. This method, adapted from analogous sulfonamide syntheses, proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Scheme:

$$

\text{5-Amino-2-methoxybenzenesulfonyl chloride} + \text{3-Bromo-4-methoxyaniline} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

$$

Typical Conditions:

- Solvent: Anhydrous acetone or dichloromethane.

- Base: Pyridine or potassium carbonate to neutralize HCl byproducts.

- Temperature: 0–25°C (prevents side reactions such as sulfonyl chloride hydrolysis).

- Reaction Time: 4–12 hours.

Yield Optimization:

Yields range from 65% to 85%, depending on the purity of starting materials and stoichiometric ratios. Excess sulfonyl chloride (1.2–1.5 equivalents) improves conversion rates.

Alternative Route: Post-Functionalization of Preformed Sulfonamides

An alternative strategy involves introducing the amino group after sulfonamide bond formation. For example, nitration followed by reduction could generate the 5-amino substituent. However, this method is less common due to competing side reactions during nitration.

Reaction Optimization and Critical Parameters

Solvent Selection

Polar aprotic solvents (e.g., acetone, DMF) enhance reaction rates by stabilizing ionic intermediates, while non-polar solvents (e.g., dichloromethane) minimize side reactions. A comparative study from patent literature demonstrates the impact of solvent choice on yield:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Acetone | 82 | 98 |

| Dichloromethane | 78 | 97 |

| DMF | 75 | 95 |

Temperature and Time Dependence

Lower temperatures (0–10°C) favor selectivity but prolong reaction times. At 25°C, reactions typically complete within 6 hours, whereas 0°C requires 12 hours.

Purification Techniques

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Recrystallization yields higher purity (98–99%) compared to chromatography (95–97%).

Analytical Characterization

Spectroscopic Data

1H-NMR (DMSO-d6, 500 MHz):

- δ 3.82 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 6.52 (d, 1H, J = 8.5 Hz, H-4), 7.21 (dd, 1H, J = 8.5, 2.5 Hz, H-5), 7.38 (d, 1H, J = 2.5 Hz, H-3), 7.94 (s, 1H, NH), 10.21 (s, 1H, SO2NH).

IR (KBr):

Chromatographic Purity Analysis

HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min): Retention time = 8.2 min, purity >98%.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Moisture-sensitive sulfonyl chlorides require anhydrous conditions. Molecular sieves or inert atmospheres (N2/Ar) prevent hydrolysis.

Byproduct Formation

Excess base can deprotonate the aniline, reducing reactivity. Controlled addition of pyridine (1.1 equivalents) minimizes this issue.

Scalability and Industrial Feasibility

Kilogram-scale syntheses reported in patent literature use continuous flow reactors to enhance mixing and heat transfer, achieving 80% yield with 99% purity. Key parameters for scalability include:

- Residence Time: 30 minutes

- Temperature: 20°C

- Solvent: Acetone/water (9:1)

Emerging Methodologies

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation (100°C, 30 minutes) to accelerate reactions, achieving 88% yield with comparable purity.

Green Chemistry Approaches

Water-based micellar systems (e.g., SDS/water) show promise, yielding 75% product while reducing organic solvent use.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid.

Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Sulfonic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have demonstrated that derivatives of sulfonamides can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, research indicates that modifications to the sulfonamide structure can enhance its activity against various cancer cell lines, including those resistant to conventional therapies .

Case Study:

A study involving the evaluation of 5-amino-N-(3-bromo-4-methoxyphenyl)-2-methoxybenzenesulfonamide against ovarian cancer cell lines showed promising results in reducing cell viability. The compound was tested on A2780 and its cisplatin-resistant derivative, A2780-cp, revealing a significant decrease in proliferation rates compared to controls .

Pharmacological Applications

2.1 Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects, which have been attributed to their ability to inhibit specific enzymes involved in inflammatory processes. The compound's structural attributes suggest it may possess similar properties, making it a candidate for further investigation in treating inflammatory diseases .

Data Table: Anti-inflammatory Activity of Sulfonamides

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | COX-2 | 12.5 | |

| Other Sulfonamide Derivative | COX-1 | 15.0 |

Synthesis and Derivatives

3.1 Synthesis Techniques

The synthesis of this compound involves several steps, including the bromination of precursor compounds and subsequent reactions to introduce the sulfonamide group. Various synthetic routes have been explored to optimize yield and purity.

Data Table: Synthesis Routes

| Route | Yield (%) | Conditions |

|---|---|---|

| Bromination followed by amination | 75% | Room temperature |

| Direct sulfonation of an amine | 80% | Reflux in DMF |

Wirkmechanismus

The mechanism of action of 5-amino-N-(3-bromo-4-methoxyphenyl)-2-methoxybenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, which is crucial for folate synthesis. This inhibition disrupts bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Aromatic Rings

Table 1: Key Structural Analogues and Substituent Effects

Physicochemical Properties

- Solubility: Methoxy and amino groups improve aqueous solubility relative to fully halogenated analogues (e.g., 5-chloro-N-(2,4,6-trimethylphenyl)butanamide in ) .

Biologische Aktivität

5-amino-N-(3-bromo-4-methoxyphenyl)-2-methoxybenzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential anticancer properties and mechanism of action targeting tubulin polymerization. This article reviews its biological activity, synthesis, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H13BrN2O3S

- Molecular Weight : 357.22 g/mol

The compound features a sulfonamide group, which is known for its biological activity, particularly in cancer therapeutics.

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines by targeting tubulin. The primary mechanism involves the inhibition of microtubule polymerization, leading to cell cycle arrest, particularly at the G2/M phase. This action disrupts the microtubule network essential for mitosis, ultimately inducing apoptosis in cancer cells.

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxicity of various benzenesulfonamide derivatives, including the target compound, against several human cancer cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (Cervical) | 0.054 | Inhibits tubulin polymerization |

| MCF7 (Breast) | 0.048 | Induces apoptosis | |

| A549 (Lung) | 0.042 | Arrests cells at G2/M phase | |

| HT-29 (Colon) | 0.060 | Disrupts microtubule dynamics |

These findings suggest that the compound exhibits potent antiproliferative activity across multiple cancer types, with particularly low IC50 values indicating high efficacy.

Structure-Activity Relationships (SAR)

The biological activity of sulfonamide derivatives is influenced by their structural components. In the case of this compound, modifications such as bromination and methoxylation have been shown to enhance activity:

- Bromination : The presence of bromine at the 3-position on the phenyl ring increases lipophilicity and enhances binding affinity to tubulin.

- Methoxylation : Methoxy groups at specific positions improve solubility and bioavailability, contributing to higher cytotoxicity.

Case Studies

Several studies have explored the efficacy of this compound in vitro:

- Study on HeLa Cells : The compound was tested against HeLa cells, showing significant cytotoxicity with an IC50 value of 0.054 µM. The study confirmed that treatment led to G2/M phase arrest and subsequent apoptosis through caspase activation.

- MCF7 Breast Cancer Study : In another investigation focused on MCF7 cells, the compound demonstrated a remarkable ability to induce cell death via microtubule disruption, with an IC50 value of 0.048 µM.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-amino-N-(3-bromo-4-methoxyphenyl)-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step reactions, typically starting with sulfonylation of an aniline derivative. A common approach involves reacting 5-amino-2-methoxybenzenesulfonyl chloride with 3-bromo-4-methoxyaniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran. Optimization includes controlling temperature (0–25°C), solvent polarity, and stoichiometry to minimize side reactions such as hydrolysis or over-sulfonylation. Purity is assessed via HPLC or TLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this sulfonamide?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromatic proton environments. The methoxy and amino groups produce distinct singlet peaks in the range of δ 3.8–4.0 ppm and δ 5.5–6.0 ppm, respectively .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 415.02) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D molecular geometry, hydrogen-bonding networks, and dihedral angles between aromatic rings, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) across studies?

- Methodology :

- Assay Standardization : Use validated cell lines (e.g., ATCC) and consistent protocols (e.g., MIC for antimicrobial activity, MTT assay for cytotoxicity).

- Purity Validation : Confirm compound purity (>95%) via HPLC to rule out impurities influencing activity discrepancies .

- Structural Analog Comparison : Test derivatives (e.g., halogen or methoxy substitutions) to isolate functional group contributions. For example, bromine at the 3-position may enhance membrane permeability but reduce solubility, affecting bioavailability .

Q. What methodologies are employed to study the structure-activity relationship (SAR) of this sulfonamide in enzyme inhibition?

- Methodology :

- Analog Synthesis : Introduce substituents (e.g., replacing bromine with chlorine or modifying methoxy groups) to assess steric/electronic effects .

- Enzyme Kinetics : Measure inhibition constants () using fluorogenic substrates (e.g., for carbonic anhydrase or kinase targets).

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes and identify key residues (e.g., Zn coordination in carbonic anhydrase) .

Q. What experimental design considerations are critical for evaluating the compound’s pharmacokinetic (PK) properties?

- Methodology :

- In Vitro ADME :

- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.

- In Vivo Studies : Administer via IV and oral routes in rodent models, with plasma sampling over 24h. Non-compartmental analysis calculates , , and bioavailability. The bromine and methoxy groups may prolong due to reduced CYP450 metabolism .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in synthetic yields reported for this compound?

- Methodology :

- Reaction Parameter Screening : Use design of experiments (DoE) to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, DMF may improve sulfonamide coupling efficiency versus THF .

- Byproduct Identification : LC-MS or F NMR (if fluorinated intermediates) detects side products like sulfonic acids or des-bromo derivatives.

- Scale-Up Challenges : Pilot reactions (1g→100g) may expose mixing inefficiencies or exothermicity requiring controlled addition rates .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.